N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide
Description
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a 2-methylpropanoyl (isobutyryl) group at the 2-position and a cyclohexanesulfonamide moiety at the 7-position. The compound’s design integrates structural features aimed at optimizing target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-11-10-15-8-9-17(12-16(15)13-21)20-25(23,24)18-6-4-3-5-7-18/h8-9,12,14,18,20H,3-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULTOWYSGIAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a tetrahydroisoquinoline-sulfonamide scaffold with several analogs, but differences in substituents critically influence its physicochemical and biological properties. Below is a detailed comparison with key compounds from the evidence:
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weight and logP estimated using fragment-based calculations (e.g., Crippen’s method).
- 2-Methylpropanoyl vs. Trifluoroacetyl: The former offers moderate steric bulk and lower electronegativity, which may reduce metabolic lability compared to trifluoroacetyl groups . Aromatic vs.
Research Implications and Limitations
- Advantages : The cyclohexanesulfonamide moiety may confer improved metabolic stability over analogs with smaller sulfonamides (e.g., propane-1-sulfonamide) .
- Limitations : Lack of empirical data on target binding affinity or ADME properties necessitates further in vitro and in vivo studies.
- Comparative Gaps : Unlike ’s compound (explicitly tested for MGAT2 inhibition), the biological target of this compound remains speculative.
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